- Decarboxylative side-chain functionalization of aspartic/glutamic acids using two-molecule photoredox catalysts, Journal of Organic Chemistry, 2022, 87(17), 11816-11825
Cas no 98045-03-5 (Boc-Asp-OMe)
Boc-Asp-OMe structure
Product Name:Boc-Asp-OMe
CAS番号:98045-03-5
MF:C10H17NO6
メガワット:247.24508357048
MDL:MFCD03094777
CID:1002358
PubChem ID:11021202
Update Time:2025-06-07
Boc-Asp-OMe 化学的及び物理的性質
名前と識別子
-
- N-boc Asp(OH)Ome
- Boc-Asp-OMe
- 1-Methyl N-(tert-Butoxycarbonyl)-L-aspartate
- N-tert-Butoxycarbonyl-L-aspartic acid 1-methyl ester
- α-methyl N-(tert-butoxycarbonyl)aspartate
- BOC-ASP.OME
- N-tert-Butoxycarbonyla spartic acid a-methylester
- N-Boc-L-aspartic Acid 1-Methyl Ester
- N-(tert-Butoxycarbonyl)-L-aspartic Acid 1-Methyl Ester
- 1-Methyl N-Boc-L-aspartate
- N-[(1,1-Dimethylethoxy)carbonyl]-L-aspartic acid alpha-methyl ester
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid
- N-tert-Butoxycarbonylaspartic acid a-methyl ester
- IWFIVTBTZUCTQH-LURJTMIESA-N
- Boc-L-aspartic acid 1-methyl ester
- 6283AH
- N-BOC-L-Aspartic acid, 1-methyl ester
- ST2408274
- W8360
- M2970
- M06171
- (S)-4-(Methoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
- N-tert-Butoxycarbonylaspartic acid α-methyl ester
- 98045-03-5
- (S)-3-[(t-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid
- (S)-3-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid
- MFCD03094777
- SCHEMBL1277727
- (3S)-3-[(tert-Butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid, AldrichCPR
- DS-9771
- (3S)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
- CS-W019527
- (S)-2-t-Butoxycarbonylamino-succinic acid 1-methyl ester
- EN300-256054
- HY-W018741
- AKOS025289417
- N-Boc-DL-aspartic acid 1-methyl ester
- DB-309129
- (3S)-3-[(TERT-BUTOXYCARBONYL)AMINO]-4-METHOXY-4-OXOBUTANOIC ACID
- N-tert-Butoxycarbonylaspartic acid a-methyl ester; Boc-Asp-Ome
-
- MDL: MFCD03094777
- インチ: 1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m0/s1
- InChIKey: IWFIVTBTZUCTQH-LURJTMIESA-N
- ほほえんだ: O(C(N[C@H](C(=O)OC)CC(=O)O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 247.10600
- どういたいしつりょう: 247.10558726g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 7
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.209
- ゆうかいてん: 87.0 to 91.0 deg-C
- PSA: 101.93000
- LogP: 0.91830
Boc-Asp-OMe 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2970-5g |
1-Methyl N-(tert-Butoxycarbonyl)-L-aspartate |
98045-03-5 | 97.0%(LC&T) | 5g |
¥390.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SN295-25g |
1-Methyl N-(tert-Butoxycarbonyl)-L-aspartate |
98045-03-5 | 97% | 25g |
596CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SN295-1g |
1-Methyl N-(tert-Butoxycarbonyl)-L-aspartate |
98045-03-5 | 97% | 1g |
51CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SN295-5g |
Boc-Asp-OMe |
98045-03-5 | 97% | 5g |
133.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SN295-100g |
Boc-Asp-OMe |
98045-03-5 | 97% | 100g |
1936.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B844046-1g |
Boc-Asp-OMe |
98045-03-5 | 97% | 1g |
32.40 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SN295-20g |
Boc-Asp-OMe |
98045-03-5 | 97% | 20g |
457.0CNY | 2021-08-04 | |
| TRC | B657183-10mg |
Boc-Asp-OMe |
98045-03-5 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B657183-50mg |
Boc-Asp-OMe |
98045-03-5 | 50mg |
$ 65.00 | 2022-06-01 | ||
| TRC | B657183-100mg |
Boc-Asp-OMe |
98045-03-5 | 100mg |
$ 80.00 | 2022-06-01 |
Boc-Asp-OMe 合成方法
合成方法 1
はんのうじょうけん
1.1R:NaHCO3, S:H2O, S:Dioxane, 0°C; 12 h, rt
2.1R:K2CO3, S:DMF, 24 h, rt
3.1R:H2, C:Pd, S:EtOH, 24 h, rt
2.1R:K2CO3, S:DMF, 24 h, rt
3.1R:H2, C:Pd, S:EtOH, 24 h, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1R:K2CO3, S:Me2CO, 10 min, rt
1.21 h, rt
2.1R:H2, C:Pd, S:MeOH, 6 h, rt
1.21 h, rt
2.1R:H2, C:Pd, S:MeOH, 6 h, rt
リファレンス
- Synthesis of triazole cages containing C3-symmetric α-cyclic tripeptide scaffold, Tetrahedron Letters, 2014, 55(14), 2274-2276
合成方法 3
はんのうじょうけん
1.1R:RuO2, R:NaIO4, S:H2O, S:t-BuOH, 12 d, rt
1.2S:H2O, S:AcOEt, rt
1.2S:H2O, S:AcOEt, rt
リファレンス
- Ruthenium tetroxide oxidation of cyclic N-acylamines by a single layer method: formation of ω-amino acids, Tetrahedron Letters, 2008, 49(17), 2786-2788
合成方法 4
はんのうじょうけん
1.1R:CF3CONMeSiMe3, C:Pd(PPh3)4, S:CH2Cl2
リファレンス
- New allyl group acceptors for palladium catalyzed removal of allylic protections and transacylation of allyl carbamates, Tetrahedron Letters, 1995, 36(32), 5741-4
合成方法 5
はんのうじょうけん
1.1R:KHCO3, S:DMF
2.1R:H2, C:Pd, S:THF
2.1R:H2, C:Pd, S:THF
リファレンス
- Stereoselective synthesis of (2S,4R)-2-amino-4-hydroxyadipic acid, the characteristic amino acid of theonellamide F, Synlett, 1994, (2), 105-6
合成方法 6
はんのうじょうけん
1.1C:9001-73-4, S:CH2Cl2
リファレンス
- Optimization of the papain-catalyzed esterification of amino acids by alcohols and diols, Tetrahedron, 1989, 45(3), 741-8
合成方法 7
はんのうじょうけん
1.1R:Me3SiCl, S:MeOH, 0°C; 2 d, rt
1.2R:Et3N, 21 h, rt
2.1R:KOH, S:MeOH, 3 d, rt
2.2R:HCl, S:H2O, rt, acidify
1.2R:Et3N, 21 h, rt
2.1R:KOH, S:MeOH, 3 d, rt
2.2R:HCl, S:H2O, rt, acidify
リファレンス
- Synthesis and biological evaluation of a library of AGE-related amino acid triazole crosslinkers, European Journal of Organic Chemistry, 2020, 2020(33), 5368-5379
合成方法 8
はんのうじょうけん
1.1S:MeOH, S:Et2O, S:PhMe, 0°C; 20 min, 0°C
2.1R:H2, C:Pd, S:THF, 5 h, rt
2.1R:H2, C:Pd, S:THF, 5 h, rt
リファレンス
- Combined Lewis acid and Bronsted acid-mediated reactivity of glycosyl trichloroacetimidate donors, Carbohydrate Research, 2013, 382, 36-42
合成方法 9
はんのうじょうけん
1.1R:S:MeCN, 2 h, 28°C
リファレンス
- Applications of propargyl esters of amino acids in solution-phase peptide synthesis, International Journal of Peptides, 2011, 854952, 10 pp.
合成方法 10
はんのうじょうけん
1.1R:NaIO4, C:RuCl3, S:H2O, S:MeCN, S:AcOEt, 24 h, rt
1.2R:NaHCO3, S:H2O, rt
1.3R:H2SO4, S:H2O, rt, pH 3
1.2R:NaHCO3, S:H2O, rt
1.3R:H2SO4, S:H2O, rt, pH 3
リファレンス
- Synthesis of non-natural amino acids based on the ruthenium-catalyzed oxidation of a phenyl group to carboxylic acid, Synthesis, 2005, (6), 933-938
合成方法 11
はんのうじょうけん
1.1S:MeOH, S:CH2Cl2, S:Me(CH2)4Me, 1 h, rt
2.1R:Martin's reagent, S:CH2Cl2, 2 h, rt
3.1R:Me2C=CHMe, R:NaH2PO4, R:NaOClO, S:H2O, S:t-BuOH, S:THF, 1 h, rt
3.2R:HCl, S:H2O, pH 1
2.1R:Martin's reagent, S:CH2Cl2, 2 h, rt
3.1R:Me2C=CHMe, R:NaH2PO4, R:NaOClO, S:H2O, S:t-BuOH, S:THF, 1 h, rt
3.2R:HCl, S:H2O, pH 1
リファレンス
- Zinc porphyrin tweezer in host-guest complexation: determination of absolute configurations of diamines, amino acids, and amino alcohols by circular dichroism, Journal of the American Chemical Society, 1998, 120(24), 6185-6186
合成方法 12
はんのうじょうけん
1.1C:9001-73-4
リファレンス
- Papain catalyzed esterification in polar organic solvents, Biotechnology Letters, 1989, 11(3), 173-6
Boc-Asp-OMe Raw materials
- Di-tert-butyl dicarbonate
- L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methyl 4-(2-propen-1-yl) ester
- 1-tert-butyl 2-methyl (2S)-azetidine-1,2-dicarboxylate
- L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methyl 4-(2-propyn-1-yl) ester
- 2-{(tert-butoxy)carbonylamino}butanedioic acid
- (diazomethyl)trimethylsilane
- N-Boc-L-phenylalanine methyl ester
- Boc-Asp-OH
- Boc-L-Homoserine
- L-Aspartic acid 4-benzyl ester
- (2S)-4-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid
- L-Aspartic acid
Boc-Asp-OMe Preparation Products
Boc-Asp-OMe サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:98045-03-5)Boc-Asp-OMe
注文番号:A858591
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 08:13
価格 ($):679.0
Email:sales@amadischem.com
Boc-Asp-OMe 関連文献
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
98045-03-5 (Boc-Asp-OMe) 関連製品
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- 55747-84-7(L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, dimethyl ester)
- 77004-75-2(N-Boc-D-aspartic Acid 1-tert-Butyl Ester)
- 1676-90-0(Boc-Asp(OtBu)-OH)
- 428440-11-3(D-Aspartic acid,N-[(1,1-dimethylethoxy)carbonyl]-, 1,4-diethyl ester)
- 258351-86-9(D-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester)
- 59768-74-0(Boc-Asp(OMe)-OH)
- 147325-09-5((S)-N-Boc-L-homoserine Ethyl Ester)
- 34582-32-6((S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid)
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